(2S)-2-(4-carboxybutanamido)butanedioic acid
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Overview
Description
(2S)-2-(4-carboxybutanamido)butanedioic acid: is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of both carboxylic acid and amide functional groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-carboxybutanamido)butanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanedioic acid derivatives and 4-carboxybutanamide.
Condensation Reaction: The key step involves a condensation reaction between the carboxylic acid group of butanedioic acid and the amine group of 4-carboxybutanamide. This reaction is usually catalyzed by a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-carboxybutanamido)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of acyl derivatives or esters.
Scientific Research Applications
(2S)-2-(4-carboxybutanamido)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-carboxybutanamido)butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-carboxybutanamido)pentanedioic acid
- (2S)-2-(4-carboxybutanamido)hexanedioic acid
Uniqueness
(2S)-2-(4-carboxybutanamido)butanedioic acid is unique due to its specific stereochemistry and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO7/c11-6(2-1-3-7(12)13)10-5(9(16)17)4-8(14)15/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZAMGLJHWDB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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